molecular formula C9H5FNO2Sb B15290068 Quinoline, 5-fluoro-8-(stibosooxy)- CAS No. 39873-41-1

Quinoline, 5-fluoro-8-(stibosooxy)-

Cat. No.: B15290068
CAS No.: 39873-41-1
M. Wt: 299.90 g/mol
InChI Key: DNSCYHPTJIDSBS-UHFFFAOYSA-M
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Description

Quinoline, 5-fluoro-8-(stibosooxy)- (CAS: 10010-36-3) is a quinoline derivative substituted with a fluorine atom at position 5 and an antimonic acid ester (stibosooxy group, Sb-containing) at position 8. Its molecular formula is C₉H₅FNO₂Sb, with a molecular weight of 299.90 g/mol . The compound exhibits moderate toxicity (oral LD₅₀ in mice: 2,150 mg/kg) and decomposes upon heating to release toxic fumes of NOₓ, Sb, and F⁻ . Its structural uniqueness lies in the antimony-based substituent, which distinguishes it from other quinoline derivatives and influences its physicochemical and toxicological properties.

Properties

CAS No.

39873-41-1

Molecular Formula

C9H5FNO2Sb

Molecular Weight

299.90 g/mol

IUPAC Name

(5-fluoroquinolin-8-yl)oxy-oxostibane

InChI

InChI=1S/C9H6FNO.O.Sb/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H;;/q;;+1/p-1

InChI Key

DNSCYHPTJIDSBS-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-fluoro-8-(stibosooxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions may involve the use of ethanol as a solvent, or solvent-free conditions with microwave or ultraviolet irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of polyfluorinated quinolines .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Comparisons

Quinoline derivatives are often modified at positions 4, 5, or 8 to tune biological activity. Below is a comparative analysis of 5-fluoro-8-(stibosooxy)-quinoline with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
5-Fluoro-8-(stibosooxy)-quinoline 5-F, 8-Sb(O)O- 299.90 Moderate toxicity (LD₅₀: 2,150 mg/kg); emits Sb, F⁻, NOₓ on decomposition
5-Fluoro-8-nitroquinoline (CAS 152167-85-6) 5-F, 8-NO₂- 192.15 Nitro group enhances electron-withdrawing effects; used in antimicrobial research
8-Hydroxyquinoline (8-HQ) 8-OH- 145.16 Chelates metals; broad antimicrobial activity; lower toxicity
5-Chloro-8-(3-pyrrolidinyloxy)-quinoline (CAS 1220028-30-7) 5-Cl, 8-O-pyrrolidine 296.76 Pyrrolidine enhances solubility; used in kinase inhibition studies
7-Fluoro-5-(cyclopentylsulfonyl)-8-hydroxyquinoline 7-F, 5-SO₂C₅H₉, 8-OH- 313.36 Sulfonyl group improves metabolic stability; investigated for enzyme inhibition

Key Observations :

  • Antimony vs. Oxygen/Nitrogen Substituents: The stibosooxy group introduces heavy metal toxicity, unlike non-metal substituents (e.g., -OH, -NO₂, or -O-pyrrolidine).
  • Electronic Effects: The stibosooxy group is a strong electron-withdrawing substituent, comparable to nitro (-NO₂) but with greater steric and toxicological impacts .
  • Positional Influence : Substitutions at position 8 (e.g., -OH, -O-alkyl, -Sb(O)O-) significantly alter solubility and binding affinity to biological targets.

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